
9,10-Diethylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Diethylanthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of two ethyl groups attached to the 9th and 10th positions of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for larger yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Diethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Fuming nitric acid in dichloromethane at low temperatures is used for nitration.
Major Products
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: 9,10-Dihydroanthracene derivatives.
Substitution: 9-Nitro-10-hydroxy-9,10-diethyl-9,10-dihydroanthracene.
Applications De Recherche Scientifique
9,10-Diethylanthracene has several applications in scientific research:
Chemistry: Used as a photophysical probe due to its fluorescence properties.
Biology: Investigated for its potential use in bioimaging.
Medicine: Studied for its antioxidant properties.
Mécanisme D'action
The mechanism of action of 9,10-Diethylanthracene involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including photodynamic therapy and fluorescence microscopy. The molecular targets and pathways involved are primarily related to its ability to generate reactive oxygen species under light exposure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
- 9,10-Dithienylanthracene
Uniqueness
Compared to its analogs, 9,10-Diethylanthracene exhibits unique photophysical properties, such as higher fluorescence quantum yield and stability. These characteristics make it particularly suitable for applications requiring high-efficiency light emission and stability under various conditions .
Propriétés
Numéro CAS |
1624-32-4 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
9,10-diethylanthracene |
InChI |
InChI=1S/C18H18/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h5-12H,3-4H2,1-2H3 |
Clé InChI |
NZVLXSFYCZSHRF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


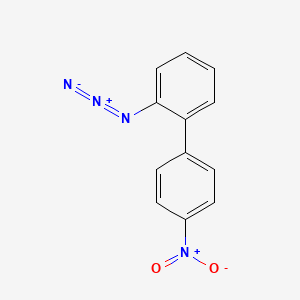
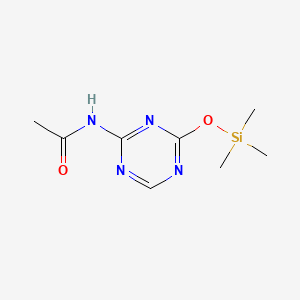


![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
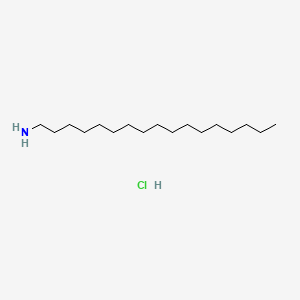
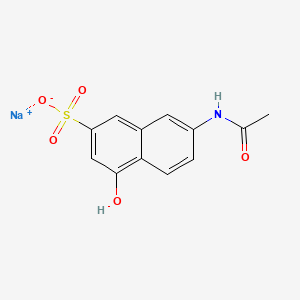
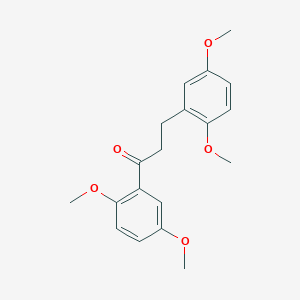
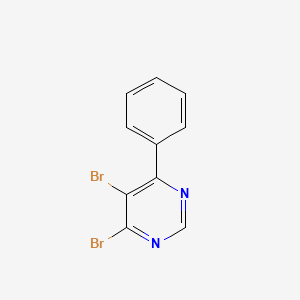
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
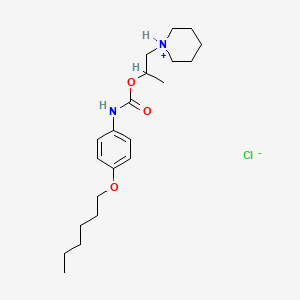
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)

